Introduction: The Quintessential Building Block for Glutamine Incorporation
Introduction: The Quintessential Building Block for Glutamine Incorporation
An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)
N-α-tert-Butoxycarbonyl-L-glutamine, commonly abbreviated as Boc-Gln-OH, is a cornerstone derivative of the amino acid L-glutamine, engineered for precision in chemical synthesis. It serves as a fundamental building block in the assembly of peptides and proteins, particularly within the framework of solid-phase peptide synthesis (SPPS).[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) group on the α-amino terminus temporarily masks its reactivity, thereby directing peptide bond formation to the carboxyl group.[3][] This protection is paramount for the stepwise, controlled elongation of a peptide chain, preventing unwanted polymerization and side reactions.[5]
The glutamine residue itself is of profound biological significance, with its amide-containing side chain playing a critical role in protein structure and function through hydrogen bonding.[1] However, this same side chain introduces specific synthetic challenges, including potential dehydration or cyclization under certain activation conditions.[6] This guide provides a comprehensive technical overview of Boc-Gln-OH, detailing its structure, stereochemical integrity, synthesis, and application, with a focus on the rationale behind its use in modern peptide chemistry for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular architecture of Boc-Gln-OH is defined by the L-glutamine core, with the bulky and acid-labile Boc group attached to the α-amino nitrogen. This structure ensures its stability under the basic or neutral conditions often required for peptide coupling while allowing for its clean removal with moderate acids like trifluoroacetic acid (TFA).[][7]
Caption: Chemical structure of N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH).
Table 1: Physicochemical Properties of Boc-Gln-OH
| Property | Value | Reference(s) |
| CAS Number | 13726-85-7 | [1][8][9][10][11] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [8][9][11][12] |
| Molecular Weight | 246.26 g/mol | [8][9][10][12] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 113-116 °C (with decomposition) | [2][10] |
| Optical Rotation [α]20/D | -3.5° (c=1 in ethanol) | [10] |
| Solubility | Soluble in DMF, DCM, Methanol, Ethanol, DMSO; sparingly soluble in water. | [1][2] |
Stereochemistry: The Imperative of Chiral Purity
Like all proteinogenic amino acids (except glycine), glutamine is chiral, existing as two non-superimposable mirror images or enantiomers: L-glutamine and D-glutamine. Boc-Gln-OH derived from naturally occurring glutamine possesses the L-configuration at the α-carbon, designated as (S) under the Cahn-Ingold-Prelog priority rules.
The stereochemical integrity of amino acid building blocks is of paramount importance in drug development. Biological systems, including receptors and enzymes, are exquisitely stereoselective. A peptide constructed with the incorrect enantiomer at even a single position can result in a complete loss of biological activity or, in some cases, elicit an unintended or toxic response. Therefore, the synthesis of Boc-L-Gln-OH must be conducted under conditions that prevent racemization (the conversion of the L-enantiomer to a mixture of L and D forms), and its chiral purity must be rigorously verified.
Caption: Stereoisomers of Boc-Gln-OH, illustrating the L- and D-enantiomers.
Synthesis and Quality Control
General Synthesis Pathway
The synthesis of Boc-Gln-OH is typically achieved by reacting L-glutamine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under basic conditions.[] The base, often a non-nucleophilic amine like triethylamine or an inorganic base like sodium bicarbonate, serves to deprotonate the α-amino group of glutamine, rendering it nucleophilic for attack on one of the carbonyl carbons of the Boc anhydride.
The choice of solvent and base is critical to optimize yield and minimize side reactions. The reaction is typically performed in a mixed aqueous-organic solvent system to facilitate the dissolution of both the polar amino acid and the nonpolar Boc anhydride.
Caption: Generalized workflow for the synthesis and purification of Boc-Gln-OH.
The Imperative of High Purity
For its application in SPPS, Boc-Gln-OH must be of exceptionally high purity (typically ≥98%).[1][10] Impurities can lead to significant problems during peptide synthesis:
-
Unprotected L-Glutamine: Can lead to double incorporation or chain termination.
-
Di-peptides or Oligomers: Result in the synthesis of incorrect peptide sequences ("deletion sequences").
-
Racemic Impurity (Boc-D-Gln-OH): Leads to the formation of diastereomeric peptides, which are often difficult to separate from the target peptide and can have altered biological properties.
Analytical Characterization Protocols
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of Boc-Gln-OH before its use in synthesis.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (singlet, 9H, ~1.4 ppm), α-proton (~4.3 ppm), and side-chain protons.[13][14] |
| ¹³C NMR | Structural Confirmation | Resonances for the Boc carbonyl (~155 ppm), quaternary carbon (~79 ppm), methyl carbons (~28 ppm), and glutamine backbone/side chain carbons.[13] |
| Mass Spec (MS) | Molecular Weight Verification | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| HPLC (Chiral) | Purity & Enantiomeric Excess | A single major peak on a reverse-phase column indicating high purity. Chiral HPLC is used to confirm enantiomeric excess (>99%). |
| FTIR | Functional Group ID | Characteristic absorptions for N-H, C=O (carbamate and acid), and C-H bonds. |
Experimental Protocol: NMR Analysis of Boc-Gln-OH
This protocol describes a standard method for confirming the structure of Boc-Gln-OH.
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-Gln-OH sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals to their corresponding atoms in the Boc-Gln-OH structure to confirm its identity.[13]
Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Boc-Gln-OH is a primary building block in Boc/Bzl SPPS.[10] In this strategy, the temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while more permanent benzyl-based protecting groups are used for reactive side chains, which are cleaved only at the final step with a strong acid like anhydrous HF.[7]
The Challenge of the Glutamine Side Chain
While the α-amino group is protected, the side-chain amide of glutamine can still undergo an undesirable side reaction during the carboxyl group activation step required for coupling. The activated carboxyl group can be attacked by the side-chain amide nitrogen, leading to intramolecular cyclization and the formation of a pyroglutamyl (pGlu) residue at the N-terminus of the growing peptide. This reaction is irreversible and results in chain termination.
To mitigate this, especially in long or difficult sequences, a derivative with additional side-chain protection, such as Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH , may be employed.[5][6] The bulky xanthyl (Xan) or trityl (Trt) group sterically hinders the side-chain amide, preventing cyclization and often improving the solubility of the derivative.[5][6]
Protocol: Standard Coupling Cycle using Boc-Gln-OH in Manual SPPS
This protocol outlines a single coupling cycle for adding a Boc-Gln-OH residue to a peptide-resin.
-
Resin Preparation: Start with the peptide-resin in the reaction vessel. Swell the resin in dichloromethane (DCM) for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[7]
-
Agitate for 1-2 minutes, drain, and repeat with fresh TFA/DCM solution for 20-30 minutes. This step cleaves the N-terminal Boc group, leaving a TFA salt of the free amine.
-
Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (1-2 times) and DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
To deprotonate the ammonium salt and generate the free amine necessary for coupling, wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF (2 times, 1-2 minutes each).[7]
-
Wash again with DCM (3-5 times) to remove excess base.
-
-
Coupling (Activation and Addition):
-
In a separate vial, dissolve Boc-Gln-OH (2-4 equivalents relative to resin substitution) and an activating agent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (3-6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated Boc-Gln-OH solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Self-Validation: Monitor the reaction completion using a qualitative test like the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Caption: A standard cycle for Boc-SPPS using Boc-Gln-OH.
Storage, Handling, and Safety
Storage: Boc-Gln-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][9] Recommended storage temperature is often between 2-8°C for long-term stability.
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-Gln-OH.[10][15] It is typically a stable, non-hazardous crystalline solid under standard laboratory conditions.[15]
Conclusion
N-α-tert-Butoxycarbonyl-L-glutamine is more than a simple protected amino acid; it is a highly engineered tool that enables the precise incorporation of glutamine into synthetic peptides. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use. By employing rigorous analytical characterization and optimized protocols that account for the unique challenges of the glutamine side chain, researchers and drug developers can leverage Boc-Gln-OH to successfully synthesize complex peptides for a wide array of therapeutic and research applications.
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Boc-Gln-OH [13726-85-7] - Aapptec Peptides. (URL: [Link])
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The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. (URL: [Link])
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- - Organic Syntheses Procedure. (URL: [Link])
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
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L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem. (URL: [Link])
-
Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])
-
Solid-phase peptide synthesis (SPPS) overview - ResearchGate. (URL: [Link])
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A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides - AWS. (URL: [Link])
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Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
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Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Safety Data Sheet: Boc-L-Glutamine - Carl ROTH. (URL: [Link])
-
Supporting Information - ScienceOpen. (URL: [Link])
-
1 H-NMR spectrum of N-Boc glutamic acid. - ResearchGate. (URL: [Link])
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